molecular formula C13H16ClN3 B2507662 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine CAS No. 477713-68-1

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine

Cat. No.: B2507662
CAS No.: 477713-68-1
M. Wt: 249.74
InChI Key: YMRUDSVLIVANEV-UHFFFAOYSA-N
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Description

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This particular compound features a chloro, methyl, and phenyl substitution on the pyrazole ring, along with a dimethylmethanamine group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or acidic medium.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pyrazole-based ligands and catalysts .

Biology

The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its ability to inhibit specific enzymes and receptors involved in various biological pathways .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory disorders. Its structural features allow it to interact with biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dimethylmethanamine group in (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine enhances its solubility and reactivity, making it a more versatile intermediate for various synthetic applications. Its unique combination of substituents allows for diverse chemical modifications and biological interactions .

Properties

IUPAC Name

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-16(2)9-11-12(15-17(3)13(11)14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRUDSVLIVANEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CN(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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